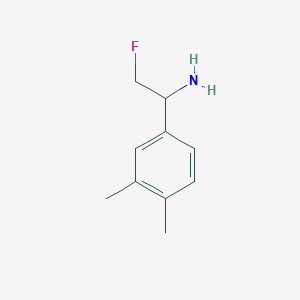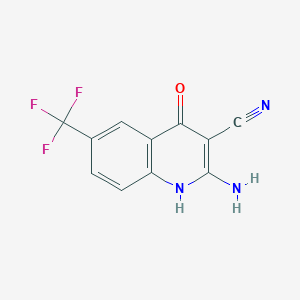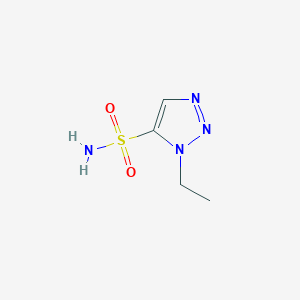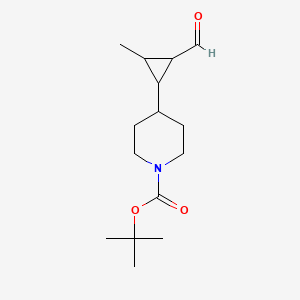
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethylphenyl group attached to a fluoroethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with a fluorinated amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethylbenzaldehyde, while reduction can produce secondary amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluoro group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-aminopropane: Similar structure but lacks the fluoro group.
1-(3,4-Dimethoxyphenyl)-2-fluoroethan-1-amine: Contains methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)-2-chloroethan-1-amine: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10H,6,12H2,1-2H3 |
InChI Key |
BYJBUWAHQDWQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CF)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)


![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)



![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)


![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)


![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
